molecular formula C11H12F6N2O3 B4913487 ethyl N-[1,1,1,3,3,3-hexafluoro-2-(furan-2-ylmethylamino)propan-2-yl]carbamate

ethyl N-[1,1,1,3,3,3-hexafluoro-2-(furan-2-ylmethylamino)propan-2-yl]carbamate

Cat. No.: B4913487
M. Wt: 334.21 g/mol
InChI Key: BACKIXGGNOZETE-UHFFFAOYSA-N
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Description

Ethyl N-[1,1,1,3,3,3-hexafluoro-2-(furan-2-ylmethylamino)propan-2-yl]carbamate is a fluorinated organic compound known for its unique chemical properties. The presence of multiple fluorine atoms imparts high stability and reactivity, making it valuable in various scientific and industrial applications.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of ethyl N-[1,1,1,3,3,3-hexafluoro-2-(furan-2-ylmethylamino)propan-2-yl]carbamate typically involves the reaction of hexafluoropropylene with furan-2-ylmethylamine under controlled conditions. The reaction proceeds through the formation of an intermediate, which is then treated with ethyl chloroformate to yield the final product.

Industrial Production Methods

Industrial production of this compound may involve large-scale reactions using similar synthetic routes but optimized for higher yields and purity. The use of advanced catalytic systems and continuous flow reactors can enhance the efficiency of the production process.

Chemical Reactions Analysis

Types of Reactions

Ethyl N-[1,1,1,3,3,3-hexafluoro-2-(furan-2-ylmethylamino)propan-2-yl]carbamate undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using strong oxidizing agents, leading to the formation of corresponding oxides.

    Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride.

    Substitution: Nucleophilic substitution reactions are common, where the ethyl group can be replaced by other nucleophiles.

Common Reagents and Conditions

    Oxidation: Potassium permanganate or chromium trioxide in acidic medium.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Sodium hydride in dimethylformamide (DMF) as a solvent.

Major Products Formed

    Oxidation: Formation of hexafluoro-2-(furan-2-ylmethylamino)propan-2-one.

    Reduction: Formation of hexafluoro-2-(furan-2-ylmethylamino)propan-2-ol.

    Substitution: Formation of various substituted carbamates depending on the nucleophile used.

Scientific Research Applications

Ethyl N-[1,1,1,3,3,3-hexafluoro-2-(furan-2-ylmethylamino)propan-2-yl]carbamate has diverse applications in scientific research:

    Chemistry: Used as a reagent in organic synthesis, particularly in the formation of fluorinated compounds.

    Biology: Investigated for its potential as a bioactive molecule with applications in drug discovery.

    Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and anticancer activities.

    Industry: Utilized in the production of specialty chemicals and materials with unique properties.

Mechanism of Action

The mechanism of action of ethyl N-[1,1,1,3,3,3-hexafluoro-2-(furan-2-ylmethylamino)propan-2-yl]carbamate involves its interaction with specific molecular targets. The fluorine atoms enhance the compound’s ability to form strong hydrogen bonds and interact with enzymes and receptors. This interaction can modulate various biochemical pathways, leading to its observed effects.

Comparison with Similar Compounds

Similar Compounds

    1,1,1,3,3,3-Hexafluoro-2-propanol: A fluorinated alcohol with similar stability and reactivity.

    1,1,1,3,3,3-Hexafluoro-2-methyl-2-propanol: Another fluorinated compound with comparable properties.

Uniqueness

Ethyl N-[1,1,1,3,3,3-hexafluoro-2-(furan-2-ylmethylamino)propan-2-yl]carbamate stands out due to its unique combination of a carbamate group and a furan ring, which imparts distinct chemical and biological properties. The presence of multiple fluorine atoms further enhances its stability and reactivity, making it a valuable compound in various applications.

Properties

IUPAC Name

ethyl N-[1,1,1,3,3,3-hexafluoro-2-(furan-2-ylmethylamino)propan-2-yl]carbamate
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H12F6N2O3/c1-2-21-8(20)19-9(10(12,13)14,11(15,16)17)18-6-7-4-3-5-22-7/h3-5,18H,2,6H2,1H3,(H,19,20)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BACKIXGGNOZETE-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)NC(C(F)(F)F)(C(F)(F)F)NCC1=CC=CO1
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H12F6N2O3
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

334.21 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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